4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

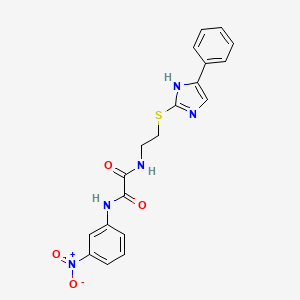

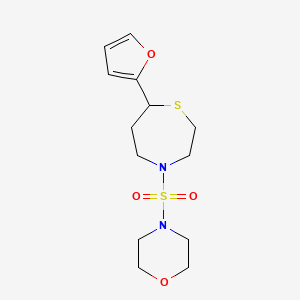

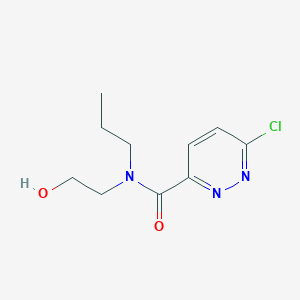

The compound “4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine” is a complex organic molecule that contains several functional groups, including a furan ring, a thiazepane ring, a sulfonyl group, and a morpholine ring . Each of these functional groups contributes to the overall properties of the compound.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The furan and thiazepane rings are likely to contribute to the rigidity of the molecule, while the sulfonyl and morpholine groups may influence its polarity and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the furan ring is known to undergo electrophilic substitution reactions . The sulfonyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar furan ring could give the compound both polar and nonpolar characteristics .Scientific Research Applications

Antimicrobial and Modulating Activity

A study by Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various microorganisms, including multidrug-resistant strains. The compound showed significant modulating activity when combined with amikacin against Pseudomonas aeruginosa, indicating its potential as a co-treatment option to enhance antibiotic efficacy (Oliveira et al., 2015).

Antifungal and Antibacterial Agents

Research by Janakiramudu et al. (2017) on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline showed that these compounds exhibit potent antimicrobial activity. Specifically, sulfonamide derivatives demonstrated significant antifungal properties compared to carbamate derivatives, suggesting their potential as antifungal and antibacterial agents (Janakiramudu et al., 2017).

Synthesis of Heterocyclic Compounds

Yar et al. (2009) described a method for synthesizing six- and seven-membered 1,4-heterocyclic compounds, including morpholines and benzoxazepines, through an annulation reaction involving bromoethylsulfonium salt. This demonstrates the compound's relevance in the synthesis of heterocyclic structures, which are crucial in drug design and development (Yar et al., 2009).

Inhibition of Carbonic Anhydrases

A series of 4-substituted thiophene- and furan-2-sulfonamides, structurally related to the query compound, was found to inhibit human carbonic anhydrase II in vitro. These compounds, due to their potent inhibitory activity, have potential applications in the treatment of glaucoma and other disorders related to carbonic anhydrase activity (Hartman et al., 1992).

Molecular Docking and Drug Design

Research involving the docking studies of new diaryl furan derivatives against enzymes involved in the inflammatory pathway suggests that the structural features of furan derivatives, including those related to the query compound, are critical in the development of potent anti-inflammatory and antithrombotic drugs (Sekhar et al., 2009).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, many organic compounds are flammable and should be handled with care. Additionally, some functional groups, like sulfonyl groups, can be irritants or harmful if ingested or inhaled .

Future Directions

Properties

IUPAC Name |

4-[[7-(furan-2-yl)-1,4-thiazepan-4-yl]sulfonyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S2/c16-21(17,15-5-9-18-10-6-15)14-4-3-13(20-11-7-14)12-2-1-8-19-12/h1-2,8,13H,3-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCHEBJRLYMOSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2874282.png)

![ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2874283.png)

![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2874284.png)

![1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one](/img/structure/B2874289.png)

![Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI)](/img/structure/B2874294.png)

![N-(2-ethoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}sulfanyl)acetamide](/img/structure/B2874295.png)